molecular formula C16H22N2O3 B2910959 N-cyclohexyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide CAS No. 2034359-94-7

N-cyclohexyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2910959
CAS No.: 2034359-94-7
M. Wt: 290.363
InChI Key: DCKMBHQGNSYKRC-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a synthetic small molecule featuring a pyridine-4-carboxamide core structure substituted with a cyclohexyl group and a tetrahydrofuran (oxolane) ether chain. This molecular architecture, which integrates carboxamide and ether functionalities, is of significant interest in medicinal chemistry and drug discovery research. Similar carboxamide derivatives are frequently investigated for their potential biological activities, such as antimicrobial and anti-inflammatory properties . The compound is provided as a high-purity material intended for research and development purposes only, strictly within laboratory settings. It is not approved for use in humans, animals, or for any diagnostic applications. Researchers are responsible for handling this material in accordance with all applicable laboratory safety guidelines and regulations. The specific mechanism of action, pharmacological profile, and primary research applications for this particular compound are areas of ongoing investigation and should be determined by the end-user researcher.

Properties

IUPAC Name

N-cyclohexyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-16(18-13-4-2-1-3-5-13)12-6-8-17-15(10-12)21-14-7-9-20-11-14/h6,8,10,13-14H,1-5,7,9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKMBHQGNSYKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=NC=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclohexyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves a series of chemical reactions that include the formation of the isonicotinamide core and the subsequent attachment of the cyclohexyl and tetrahydrofuran-3-yl groups. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as cyclohexylamine, isonicotinic acid, and tetrahydrofuran. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

N-cyclohexyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where certain groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-cyclohexyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Impact:

  • The flexibility may aid in binding to targets requiring conformational adaptability.
  • Benzyl Group : Introduces aromaticity, enabling π-π stacking interactions in biological targets. The planar structure may limit fit in sterically constrained binding pockets.

Limitations and Knowledge Gaps

  • No experimental data (e.g., IC₅₀, solubility, stability) are available for the cyclohexyl derivative.
  • The benzyl analogue’s pricing suggests high synthesis costs, which may extend to the cyclohexyl variant .

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